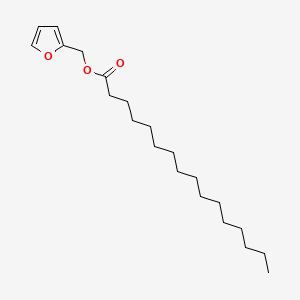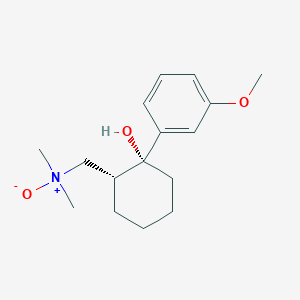
7b-Hydroxydehydroepiandrosterone
Descripción general
Descripción
Synthesis Analysis
The enzyme cyp7b1 catalyzes the 7α-hydroxylation of DHEA in rat prostate and brain, suggesting a similar mechanism for the synthesis of 7β-OH-DHEA (Martin et al., 2001). This enzyme-mediated conversion is a significant pathway in the pre-receptor metabolism of steroids, influencing their biological activity in vivo. Moreover, the synthesis of 7β-hydroxy-epiandrosterone from starting compounds such as 3β-acetoxy-17,17-(ethylenedioxy)-5-androsten has been achieved through a series of oxidation and reduction reactions, highlighting a synthetic route to this compound with strong anti-inflammatory properties (Ricco et al., 2011).
Molecular Structure Analysis
The molecular structure of 7β-OH-DHEA and its epimers has been elucidated through various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and radioimmunoassay, confirming the presence of these metabolites in human serum and saliva (Hill et al., 2001). These analyses have contributed to our understanding of the structural aspects of 7β-OH-DHEA and its biological significance.
Chemical Reactions and Properties
7β-OH-DHEA undergoes various chemical reactions characteristic of hydroxylated steroids, including oxidation and reduction. The enzyme cyp7b1 is pivotal in catalyzing the hydroxylation of DHEA, leading to the formation of neurosteroids such as 7α-hydroxy DHEA in the brain (Rose et al., 1997). These chemical properties are crucial for the biological activities of 7β-OH-DHEA, including its interactions with other steroidogenic enzymes and receptors.
Aplicaciones Científicas De Investigación
Detection and Quantification in Body Fluids 7β-Hydroxydehydroepiandrosterone and its epimers have been detected and quantified in various human body fluids like blood serum, saliva, and ejaculate. The findings serve as a foundation for comparative studies under different pathophysiological conditions, especially concerning autoimmune disorders (Hampl, Hill, & Stárka, 2002).
Antiproliferative Effects on Breast Cancer Cell Lines 7β-Hydroxydehydroepiandrosterone has shown to exert anti-estrogenic effects on breast cancer cell lines, inhibiting cell proliferation and inducing cell cycle arrest. This finding points towards its potential role in mammary cancer treatment and necessitates further investigation to understand its observed actions (Niro et al., 2012).
Chemical and Biochemical Production Studies have focused on the chemical and biochemical production of 7-hydroxylated C19-steroids like 7β-hydroxydehydroepiandrosterone, driven by their effects on inflammation, immune response, and cell repair. These approaches are vital for producing these compounds in sufficient quantities for research purposes (Ferroud, Revial, & Morfin, 2012).
Metabolism of Dehydroepiandrosterone 7β-Hydroxydehydroepiandrosterone plays a significant role in the metabolism of dehydroepiandrosterone, a factor crucial for vitality and function in the CNS. Its metabolism via oxysterol 7α-hydroxylase and 17-ketosteroid reductase activity in the human brain has been characterized, suggesting a neuroprotective function (Steckelbroeck et al., 2002).
Mecanismo De Acción
Target of Action
7β-Hydroxydehydroepiandrosterone (7β-hydroxy-DHEA), also known as 3β,7β-dihydroxyandrost-5-ene-17-one, is an endogenous, naturally occurring steroid and a metabolite of dehydroepiandrosterone (DHEA) . The primary targets of 7β-hydroxy-DHEA are the estrogen receptors, specifically ERβ . These receptors play a crucial role in the development and maintenance of female sex characteristics .
Mode of Action
7β-hydroxy-DHEA has weak antiestrogenic activity, selectively antagonizing the estrogen receptor ERβ . This means it binds to these receptors and blocks their activation, thereby inhibiting the actions of estrogen.
Biochemical Pathways
The major metabolic pathway of DHEA, from which 7β-hydroxy-DHEA is derived, is via 7-hydroxylation into 7α-OH-DHEA and 7β-OH-DHEA . This process occurs primarily outside the liver .
Análisis Bioquímico
Biochemical Properties
7b-Hydroxydehydroepiandrosterone plays a significant role in biochemical reactions, particularly in the metabolism of steroids. It is formed through the hydroxylation of dehydroepiandrosterone by the enzyme cytochrome P450 7B1 (CYP7B1) in the human brain and liver . This hydroxylation process is crucial for the biological activities of this compound, including its interactions with other steroidogenic enzymes and receptors. The compound has been shown to interact with estrogen receptors, exhibiting weak antiestrogenic activity by selectively antagonizing the estrogen receptor ERβ .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to regulate the activity of 11β-Hydroxysteroid dehydrogenase 1 (11β-HSD1) in rat Leydig cells . This regulation affects the interconversion of active glucocorticoids, such as cortisol, and inert glucocorticoids, such as cortisone . Additionally, this compound has been found to have neuroprotective effects, reducing ischemia-induced neuronal damage in both in vivo and in vitro models .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various enzymes and receptors. It acts as a competitive inhibitor of 11β-HSD1 oxidase activity and enhances the reductase activity of the enzyme . This dual role in enzyme regulation is mediated through its binding interactions with the enzyme’s active sites. Furthermore, this compound’s weak antiestrogenic activity is attributed to its selective antagonism of the estrogen receptor ERβ .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions and maintains its biological activity over extended periods . Long-term exposure to this compound has been associated with sustained regulation of 11β-HSD1 activity and continued neuroprotective effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert neuroprotective effects, reducing neuronal damage in models of cerebral ischemia At higher doses, potential toxic or adverse effects may be observed, although specific threshold levels and toxicity data are limited
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its formation from dehydroepiandrosterone via hydroxylation by CYP7B1 . This metabolic pathway is crucial for the production of neurosteroids and other biologically active metabolites. The compound also interacts with other enzymes and cofactors involved in steroid metabolism, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is transported across cell membranes and distributed to different tissues, including the brain and liver . Its localization and accumulation within specific tissues are influenced by its interactions with transport proteins and binding to cellular receptors .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been found in various subcellular locations, including the cytoplasm and nucleus, where it exerts its biological effects . Its activity and function are influenced by its localization within these compartments, affecting its interactions with enzymes and receptors.
Propiedades
IUPAC Name |
(3S,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3/t12-,13-,14-,15-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPSAOWBSPXZEA-GCNMQWDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431284 | |
| Record name | 7beta-Hydroxydehydroepiandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7b-Hydroxydehydroepiandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
2487-48-1 | |
| Record name | 7β-Hydroxy-DHEA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2487-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7beta-Hydroxydehydroepiandrosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002487481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7beta-Hydroxydehydroepiandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7.BETA.-HYDROXYDEHYDROEPIANDROSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/923RBW7OJQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7b-Hydroxydehydroepiandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213 - 215 °C | |
| Record name | 7b-Hydroxydehydroepiandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




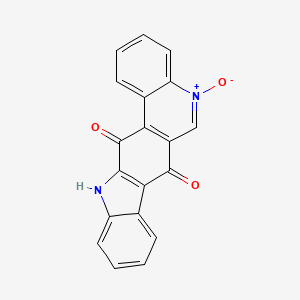
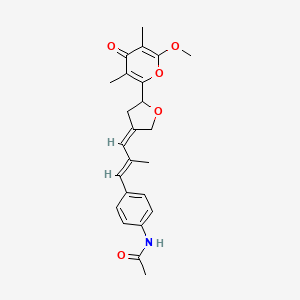

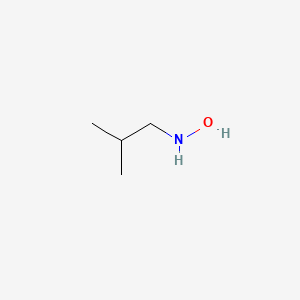
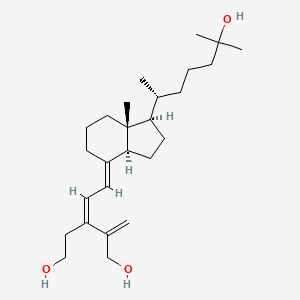
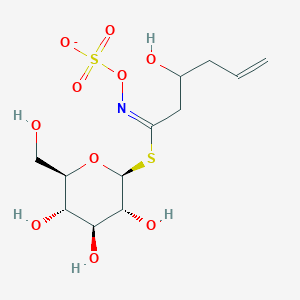

![7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydroxy-methyl-methylidene-oxo-lambda6-sulfane](/img/structure/B1240694.png)



